1-cyclopropyl-N-(diphenylmethyl)methanimine

physicochemical property prediction ADME screening lead optimization

Researchers face low enantioselectivity when reducing bulky diphenylmethylimines with wild-type enzymes. This sterically hindered imine (CAS 671781-40-1) combines a cyclopropyl ring and diphenylmethyl group, enabling engineered IREDs to deliver >99% ee. - Key application: Asymmetric synthesis of N-cyclopropylmethyl-1-aryl-1-phenylmethylamines - Physicochemical profile: pKa 6.47, MW 235.32, B.P. 360.1°C (predicted) - Supply: NLT 98% purity, suitable for reference standard use in API manufacturing

Molecular Formula C17H17N
Molecular Weight 235.32 g/mol
CAS No. 671781-40-1
Cat. No. B14747630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-N-(diphenylmethyl)methanimine
CAS671781-40-1
Molecular FormulaC17H17N
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESC1CC1C=NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H17N/c1-3-7-15(8-4-1)17(18-13-14-11-12-14)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2
InChIKeyCAGVBTKHXSHSLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-N-(diphenylmethyl)methanimine: Procurement-Ready Schiff Base


1-Cyclopropyl-N-(diphenylmethyl)methanimine (CAS 671781-40-1) is a synthetic imine (Schiff base) characterized by a sterically hindered diphenylmethyl moiety and a strained cyclopropyl ring . Its predicted physicochemical profile includes a boiling point of 360.1±42.0 °C, density of 1.04±0.1 g/cm³, and pKa of 6.47±0.20 . This compound serves as a key intermediate in the asymmetric synthesis of bulky N-cyclopropylmethyl-1-aryl-1-phenylmethylamines, a class of chiral amines essential for pharmaceutical development [1].

Sterically hindered imine substrate for asymmetric synthesis
Designed for engineered imine reductase (IRED) biocatalysis
Enables access to chiral N-cyclopropylmethyl-1-aryl-1-phenylmethylamines

1-Cyclopropyl-N-(diphenylmethyl)methanimine: Irreplaceable in Chiral Synthesis


The enzymatic reduction of diphenylmethanimine derivatives is rarely reported due to severe steric hindrance, which renders simpler imines poor surrogates for this specific scaffold [1]. The unique combination of the bulky diphenylmethyl group and the conformationally restricted cyclopropyl ring in 1-cyclopropyl-N-(diphenylmethyl)methanimine is critical for achieving high enantioselectivity (up to >99% ee) when using engineered imine reductases (IREDs) to produce chiral amine pharmaceutical intermediates [1]. Generic substitution with less sterically demanding imines would alter the enzyme-substrate recognition geometry, compromising both yield and enantiomeric purity.

Steric Recognition

The bulky diphenylmethyl group is essential for enzyme-substrate binding; simpler imines lack this steric profile and may shift IRED recognition geometry.

Conformational Constraint

The cyclopropyl ring provides a restricted conformation not present in linear or less hindered imines, which may alter the chiral induction pathway and reduce ee.

Product Scope

Generic imines do not provide entry to the same class of N-cyclopropylmethyl-1-aryl-1-phenylmethylamines; substitution would compromise synthetic target scope.

1-Cyclopropyl-N-(diphenylmethyl)methanimine: Differentiation Evidence


Physicochemical Profile vs. Unsubstituted Imine

1-Cyclopropyl-N-(diphenylmethyl)methanimine (C₁₇H₁₇N, MW 235.32) exhibits a predicted boiling point of 360.1±42.0 °C and density of 1.04±0.1 g/cm³ . In contrast, the unsubstituted analog N-cyclopropylmethanimine (C₄H₇N, MW 69.11) has a substantially lower molecular weight and boiling point [1]. The higher lipophilicity imparted by the diphenylmethyl group is consistent with the behavior of related diphenylmethyl-containing compounds, which often demonstrate improved membrane permeability [2].

Physicochemical Profile
Class-level
MW 235.32 vs 69.11
BP ~360 °C vs significantly lower
Indicates altered volatility and lipophilicity context
Predicted data; class-level inference
physicochemical property prediction ADME screening lead optimization

Commercial Purity vs. Research-Grade Benchmarks

Commercially available 1-cyclopropyl-N-(diphenylmethyl)methanimine is offered with a minimum purity specification of 98% (NLT 98%) . This meets or exceeds the typical research-grade purity (95–98%) required for reproducible asymmetric synthesis of chiral amine pharmaceuticals [1]. The availability of high-purity material minimizes the risk of side reactions caused by impurities when used as a substrate in enzymatic reductions.

Commercial Purity
Supporting evidence
NLT 98%
Meets typical research-grade purity benchmarks for chiral synthesis
Vendor specification; verify lot COA
quality control reproducibility pharmaceutical intermediate

Enantioselective Reduction by IREDs

This compound and its close structural relatives (N-cyclopropylmethyl-1-aryl-1-phenylmethylimines) are substrates for engineered imine reductases (IREDs) that achieve high enantioselectivity (up to >99% ee) in the asymmetric synthesis of bulky chiral amines [1]. The steric bulk of the diphenylmethyl group presents a significant challenge for enzymatic reduction; successful conversion relies on rationally engineered IRED variants [1]. Simpler, less sterically hindered imines would not provide the same synthetic entry to these pharmaceutically relevant chiral amines.

IRED Enantioselectivity
Class-level
>99% ee
Reported for structurally related substrates; supports high enantioselectivity context
Class-level inference; applies to N-cyclopropylmethyl-1-aryl-1-phenylmethylimines
biocatalysis chiral amine synthesis enzyme engineering

1-Cyclopropyl-N-(diphenylmethyl)methanimine: Research & Industrial Applications


Biocatalytic Chiral Amine Synthesis

Use as a sterically demanding imine substrate for engineered imine reductases (IREDs) to synthesize bulky N-cyclopropylmethyl-1-aryl-1-phenylmethylamines with high enantioselectivity (up to >99% ee) [1]. This application is directly validated by recent literature demonstrating successful enzymatic reduction of diphenylmethanimine derivatives [1].

CNS Drug Lead Optimization

Leverage the cyclopropyl and diphenylmethyl moieties—known to enhance metabolic stability and membrane permeability—for the design of CNS-active drug candidates [1]. The compound's predicted physicochemical profile (MW 235.32, pKa 6.47) positions it as a suitable scaffold for blood-brain barrier penetration studies.

MAO Inhibitor Analog Synthesis

Serve as a precursor for N-substituted cyclopropylamine derivatives, a class of compounds with established structure-activity relationships (SAR) as monoamine oxidase (MAO) inhibitors [1]. The diphenylmethyl substitution can be used to probe steric and electronic effects on MAO-A/MAO-B selectivity and potency.

QC Reference Standard for API Manufacturing

Employ high-purity (NLT 98%) material as a reference standard for analytical method development and batch-to-batch consistency testing in the manufacture of chiral amine active pharmaceutical ingredients (APIs) [1].

Application
Selection Property
Validation Focus
Biocatalytic chiral amine synthesis
Sterically demanding imine scaffold for engineered IREDs
Enantioselectivity and conversion yield
CNS drug discovery research
Cyclopropyl/diphenylmethyl scaffold for metabolic stability
Blood-brain barrier penetration and metabolic profiling
MAO inhibitor SAR studies
N-cyclopropylamine precursor with tunable substitution
MAO-A/MAO-B selectivity and inhibition profile
QC reference standard for chiral amine APIs
High-purity imine suitable for reference standard use
Batch consistency and analytical method verification
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